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Compound of Interest

Compound Name: 1-Phenylimidazole

Cat. No.: B1212854

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties
of 1-phenylimidazole (CoHsNz). As a key structural motif in many biologically active
compounds and a significant ligand in coordination chemistry, a thorough understanding of its
thermodynamic characteristics is crucial for process optimization, material characterization, and
computational modeling in drug development and materials science. This document
summarizes key quantitative data, details the experimental protocols used for their
determination, and illustrates relevant chemical processes.

Physicochemical and Thermodynamic Data

The fundamental physicochemical and thermodynamic properties of 1-phenylimidazole are
summarized in the tables below. These values have been compiled from various critically
evaluated data sources and peer-reviewed literature.

Table 1: General Physicochemical Properties of 1-
Phenylimidazole
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Property Value Source(s)
Molecular Formula CoHsNz2 [1112]
Molecular Weight 144.17 g/mol [1][3]
CAS Number 7164-98-9 [11[2]
Appearance C.:Ieér, light yellow to yellow (1]
liquid
Melting Point 13 °C (lit.) [1][5]16]
Boiling Point 142 °C at 15 mmHg (lit.) [1][5]16]
Density 1.14 g/mL at 25 °C (lit.) [1][5][6]
Solubility Slightly soluble in water [1][5]16]
LogP (Octanol/Water) 1.872 [7]
McGowan's Volume 114.410 ml/mol [7]

Table 2: Temperature-Dependent Thermodynamic
Properties
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Property

Value

Temperature (K)

Source(s)

Enthalpy of
Vaporization (AvapH)

84.60 + 3.70 kd/mol

Standard Conditions

[7]

[7]

Vapor Pressure (pvap) 4.10 x 10~* kPa 298.70
1.05 x 103 kPa 308.60 [7]
2.54 x 103 kPa 318.40 [7]
5.94 x 102 kPa 328.50 [7]
0.01 kPa 338.40 [7]
0.04 kPa 353.10 [7]
Boiling Point

(Reduced Pressure)

415.20 K (142.05 °C)

2.00 kPa (15 mmHg)

[7]

426.70 K (153.55 °C)

3.10 kPa (23.25
mmHgQ)

[7]

Heat Capacity (Liquid,
Saturation)

Data available

268.2 Kto 381.2 K

[8]

Enthalpy of Formation
(Liquid)

Data available

Standard Conditions

[8]

Note: Access to the full, critically evaluated dataset from the NIST/TRC Web Thermo Tables
may require a subscription.[8][9]

Experimental Protocols

The determination of thermodynamic properties requires precise and standardized
experimental methodologies. The following sections detail the principles behind the key
techniques used for acquiring the data presented.

Combustion Bomb Calorimetry

This technique is used to determine the enthalpy of combustion, from which the standard
enthalpy of formation can be derived.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.chemeo.com/cid/43-846-5/1H-Imidazole-1-phenyl.pdf
https://www.chemeo.com/cid/43-846-5/1H-Imidazole-1-phenyl.pdf
https://www.chemeo.com/cid/43-846-5/1H-Imidazole-1-phenyl.pdf
https://www.chemeo.com/cid/43-846-5/1H-Imidazole-1-phenyl.pdf
https://www.chemeo.com/cid/43-846-5/1H-Imidazole-1-phenyl.pdf
https://www.chemeo.com/cid/43-846-5/1H-Imidazole-1-phenyl.pdf
https://www.chemeo.com/cid/43-846-5/1H-Imidazole-1-phenyl.pdf
https://www.chemeo.com/cid/43-846-5/1H-Imidazole-1-phenyl.pdf
https://www.chemeo.com/cid/43-846-5/1H-Imidazole-1-phenyl.pdf
https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=1h-imidazole._1-phenyl-
https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=1h-imidazole._1-phenyl-
https://wtt-pro.nist.gov/wtt-pro/index.html?cmp=1h-imidazole._1-phenyl-
https://webbook.nist.gov/cgi/cbook.cgi?ID=7164-98-9&Units=SI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Sample Preparation: A precisely weighed mass of high-purity 1-phenylimidazole is placed
in a crucible within a high-pressure stainless steel vessel, known as a "bomb."

e Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

e Immersion: The bomb is submerged in a known quantity of water in an insulated container
(calorimeter). The initial temperature of the water is recorded with high precision.

« Ignition: The sample is ignited via an electrical current passed through a fuse wire.

o Temperature Measurement: The exothermic combustion reaction heats the bomb and the
surrounding water. The temperature is monitored until it reaches a maximum and then
begins to cool.

o Calculation: The heat released by the combustion reaction is calculated from the measured
temperature change and the total heat capacity of the calorimeter system (bomb, water,
stirrer, etc.).[10] The heat capacity of the calorimeter is typically determined by combusting a
standard substance with a known heat of combustion, such as benzoic acid.[10]

Heat Capacity Measurement (Drop Calorimetry)

Heat capacity is a measure of the amount of heat required to raise the temperature of a
substance.

o Sample Encapsulation: A known mass of the substance is sealed in a sample container.
o Heating: The sample is heated in a furnace to a precise, known temperature (T1).

o Calorimeter Setup: A calorimeter, often an isothermal block surrounded by a thermostatic
jacket, is maintained at a stable initial temperature (T2).

e "Dropping" the Sample: The heated sample is rapidly transferred ("dropped") from the
furnace into the calorimeter.

» Equilibration: The sample cools, transferring its heat to the calorimeter and causing the
calorimeter's temperature to rise to a final equilibrium temperature (T3).
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Calculation: The heat absorbed by the calorimeter is measured. Knowing the mass of the
sample and the temperature change (T1 - Ts), the heat capacity can be calculated.
Calibration is performed using a standard material with a well-known heat capacity, such as
sapphire (0-Al203).[11][12]

Vapor Pressure Measurement (Knudsen Effusion)

The Knudsen effusion method is a highly reliable technique for measuring the low vapor
pressures of solids and liquids.

Cell Preparation: A small amount of the sample is placed in a thermostated "Knudsen cell,"
which is an isothermal container with a very small orifice of known area.

High Vacuum: The cell is placed in a high-vacuum chamber.

Effusion: At a given temperature, molecules from the sample effuse through the orifice into
the vacuum. The rate of mass loss through the orifice is directly proportional to the
equilibrium vapor pressure inside the cell.

Mass Loss Measurement: The rate of mass loss is measured, typically using a quartz crystal
microbalance (QCM) or by gravimetric analysis over a set period.[12]

Calculation: The vapor pressure (p) is calculated using the Hertz-Knudsen equation. By
measuring the vapor pressure at various temperatures, the standard molar enthalpy of
sublimation or vaporization can be derived using the Clausius-Clapeyron equation.[12]

Visualized Workflows and Pathways
General Experimental Workflow for Thermodynamic
Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of
the thermodynamic properties of a compound like 1-phenylimidazole.
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Sample Preparation & Purity Analysis

Procure Commercial Sample
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(e.g., Sublimation under reduced pressure)

Purity Confirmation
(e.g., Gas-Liquid Chromatography)

- /
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-

Final Thermodynimic Data
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Comprehensive Thermodynamic Profile
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Caption: Generalized experimental workflow for thermodynamic analysis.
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Generalized Synthesis of N-Aryl Imidazoles

1-Phenylimidazole is an N-substituted imidazole. While various methods exist, a common

approach is the N-arylation of the imidazole ring with an aryl halide, often facilitated by a

catalyst.
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Caption: Simplified reaction scheme for the synthesis of 1-phenylimidazole.

Mechanism of Action: Inhibition of Cytochrome P450

1-Phenylimidazole is known to act as an inhibitor of cytochrome P450 (CYP) enzymes, which

are crucial in drug metabolism.[3] This inhibition typically occurs through the coordination of
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one of the imidazole's nitrogen atoms to the heme iron center of the enzyme.
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Caption: Logical diagram of 1-phenylimidazole inhibiting Cytochrome P450.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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